

Application Note: Flow Cytometry Analysis of Lymphocyte Subsets Following Amiselimod Hydrochloride Treatment

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Compound of Interest

Compound Name: Amiselimod Hydrochloride

Cat. No.: B605483

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Audience: Researchers, scientists, and drug development professionals.

Introduction

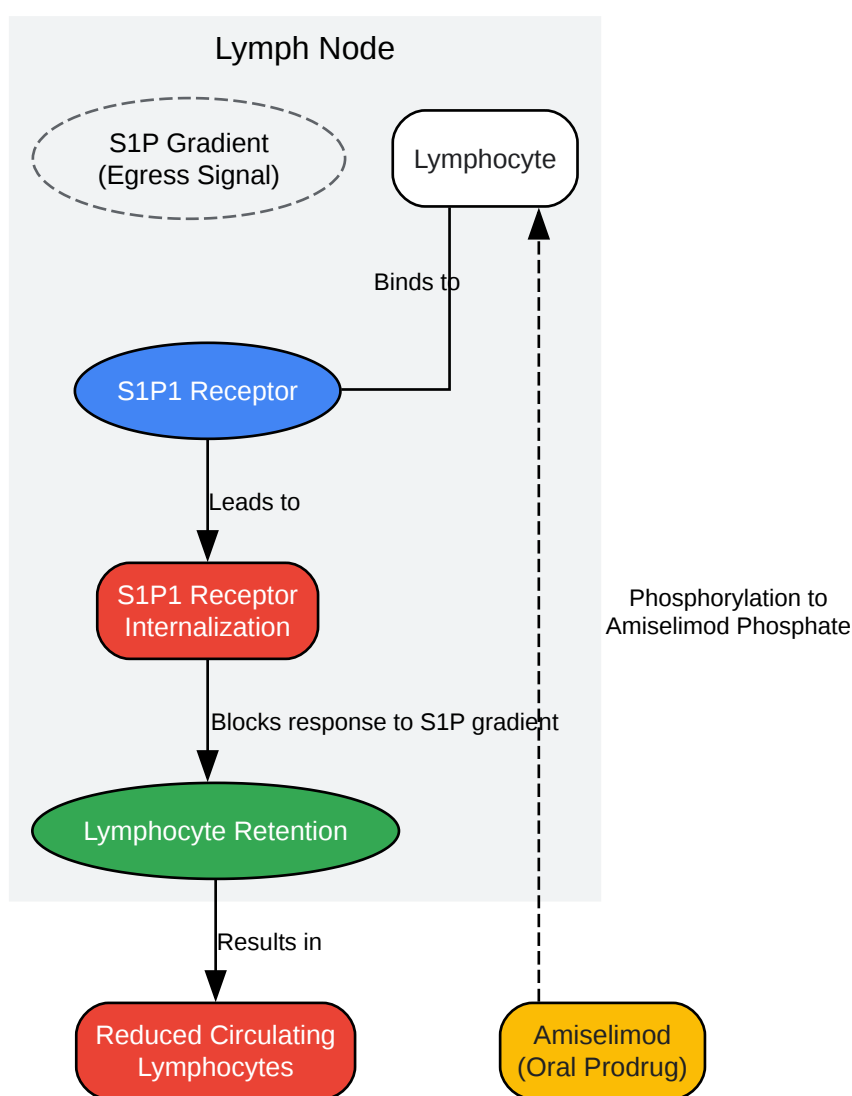
Amiselimod (MT-1303) is an orally active, selective sphingosine-1-phosphate 1 (S1P1) receptor modulator.^[1] In vivo, it is converted to its active metabolite, amiselimod phosphate, which acts as a functional antagonist of the S1P1 receptor.^{[2][3]} This antagonism induces the internalization of S1P1 receptors on lymphocytes, which inhibits their egress from secondary lymphoid organs.^{[2][3][4]} The resulting sequestration of lymphocytes in the lymph nodes leads to a reduction in the number of circulating lymphocytes in the peripheral blood.^{[2][5]} This mechanism of action makes Amiselimod a promising therapeutic agent for various autoimmune diseases, including multiple sclerosis and ulcerative colitis.^{[6][7][8]}

Flow cytometry is a critical tool for quantifying the pharmacodynamic effects of Amiselimod by providing a detailed analysis of changes in peripheral blood lymphocyte subsets. This application note provides a comprehensive protocol for the isolation of peripheral blood mononuclear cells (PBMCs), multi-color antibody staining, and flow cytometric analysis to monitor the effects of Amiselimod treatment on lymphocyte populations.

Mechanism of Action of Amiselimod

Amiselimod hydrochloride is a prodrug that is phosphorylated in vivo by sphingosine kinases to form its active metabolite, amiselimod phosphate.[9] Amiselimod phosphate is a potent agonist at the S1P1 receptor.[5][9] Binding of the agonist to the S1P1 receptor on lymphocytes leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that directs their exit from lymph nodes.[3] This "functional antagonism" effectively traps lymphocytes, particularly T and B cells, within the lymphoid tissues, preventing them from migrating to sites of inflammation.[4][7]

Mechanism of Action of Amiselimod



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Caption: Amiselimod's mechanism of action.

Data Presentation

Treatment with Amiselimod is expected to cause a dose-dependent reduction in absolute lymphocyte counts (ALCs) in peripheral blood. The nadir is typically reached after several days of continuous dosing.[\[10\]](#)[\[11\]](#) The primary affected populations are T and B lymphocytes, while other populations like NK cells and monocytes are minimally affected.[\[12\]](#)

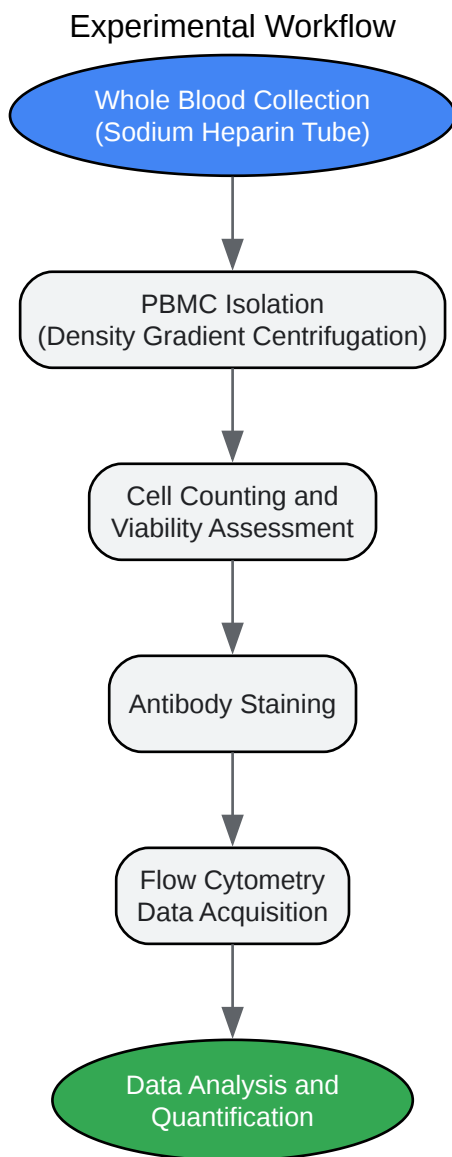
Table 1: Expected Changes in Absolute Lymphocyte Counts Post-Amiselimod Treatment

Cell Type	Marker	Baseline (cells/ μ L)	Post-Treatment (cells/ μ L)	% Change
Total Lymphocytes	CD45+	1500 - 4000	500 - 1500	↓ 60-75%
T Helper Cells	CD3+CD4+	600 - 1500	150 - 500	↓ 70-80%
Cytotoxic T Cells	CD3+CD8+	300 - 1000	100 - 350	↓ 60-70%
B Cells	CD19+	100 - 500	20 - 100	↓ 80-90%
NK Cells	CD3-CD56+	100 - 400	90 - 380	Minimal Change

Note: These values are illustrative and can vary based on the individual, dosage, and duration of treatment. Data is compiled based on typical effects of S1P modulators.[\[5\]](#)[\[12\]](#)

Experimental Protocols

The following protocols provide a standardized workflow for analyzing lymphocyte subsets from whole blood.



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Caption: Workflow for lymphocyte analysis.

Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

- Whole blood collected in sodium heparin tubes
- Ficoll-Paque PLUS or similar density gradient medium
- Phosphate-Buffered Saline (PBS), pH 7.4
- 15 mL or 50 mL conical centrifuge tubes
- Serological pipettes
- Centrifuge

Procedure:

- Dilute the whole blood 1:1 with PBS in a conical tube.
- Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing at the interface.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.
- Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette.
- Transfer the collected PBMCs to a new conical tube and add PBS to a total volume of 10 mL.
- Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.
- Resuspend the cell pellet in 1 mL of PBS for a final wash. Centrifuge at 300 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the PBMC pellet in an appropriate volume of staining buffer (e.g., PBS with 1% BSA).

- Perform a cell count and viability assessment using a hemocytometer and Trypan Blue or an automated cell counter. Adjust cell concentration to 1×10^7 cells/mL.

Protocol 2: Immunophenotyping by Multi-Color Flow Cytometry

This protocol outlines the staining of PBMCs for key lymphocyte markers.

Materials:

- Isolated PBMCs (1×10^6 cells per sample)
- Flow cytometry staining buffer (PBS + 1% BSA + 0.1% Sodium Azide)
- Fc Receptor (FcR) blocking reagent (optional but recommended)[13][14]
- Fluorochrome-conjugated monoclonal antibodies (see Table 2 for a suggested panel)
- 12 x 75 mm polystyrene tubes or a 96-well plate
- Centrifuge

Table 2: Suggested Antibody Panel for Lymphocyte Subset Analysis

Target	Fluorochrome	Purpose
CD45	PerCP-Cy5.5	Pan-leukocyte marker; for gating on all hematopoietic cells.
CD3	APC-H7	Pan T-cell marker.
CD4	FITC	Helper T-cell marker.
CD8	PE-Cy7	Cytotoxic T-cell marker.
CD19	BV421	B-cell marker.
CD56	PE	Natural Killer (NK) cell marker.
CCR7	APC	Differentiates naive and central memory T-cells. [12]
Viability Dye	e.g., Live/Dead Aqua	To exclude dead cells from analysis.

Procedure:

- Aliquot 1×10^6 PBMCs into each flow cytometry tube.
- (Optional) Add FcR blocking reagent and incubate for 10 minutes on ice to prevent non-specific antibody binding.[\[13\]](#)
- Add the pre-titrated cocktail of fluorochrome-conjugated antibodies to the cells.
- Vortex gently and incubate for 30 minutes at 2-8°C in the dark.[\[13\]](#)
- Wash the cells by adding 2 mL of staining buffer and centrifuging at 300 x g for 5 minutes.
- Discard the supernatant and repeat the wash step.
- Resuspend the final cell pellet in 300-500 µL of staining buffer.
- If not acquiring immediately, cells can be fixed in 1% paraformaldehyde and stored at 4°C for up to 24 hours.[\[13\]](#)

Protocol 3: Data Acquisition and Analysis

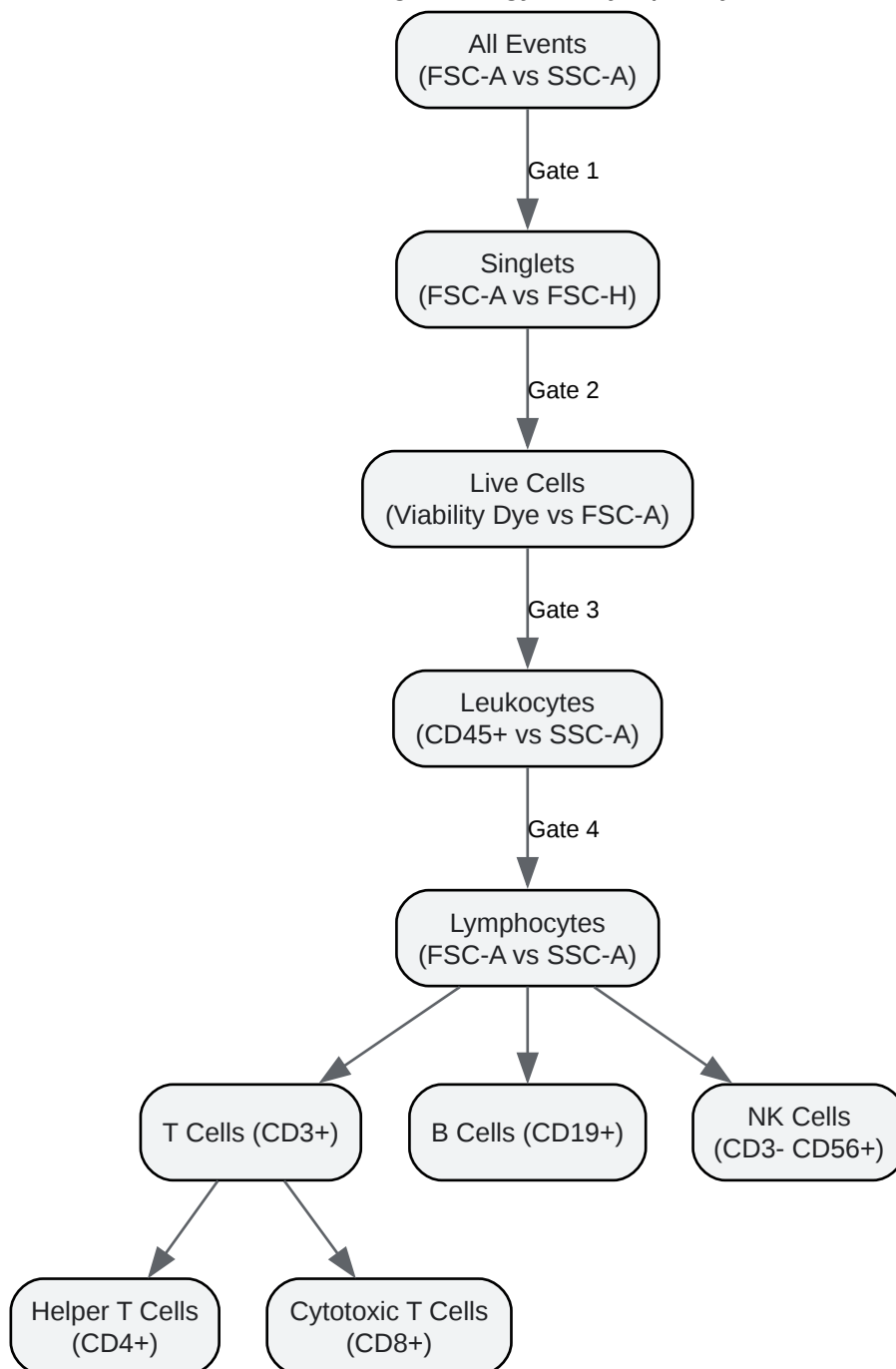
This section describes a general gating strategy for identifying lymphocyte populations.

Setup:

- Use a flow cytometer capable of detecting all the fluorochromes in the panel.
- Run single-stain compensation controls for each fluorochrome to create a compensation matrix.
- Use an unstained cell sample to set the baseline voltages for each detector.

Gating Strategy: A hierarchical gating strategy is essential for accurate identification of cell populations.

Hierarchical Gating Strategy for Lymphocytes



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Caption: Logical flow for gating lymphocyte subsets.

- Gate 1 (Singlets): From a Forward Scatter Area (FSC-A) vs. Forward Scatter Height (FSC-H) plot, gate on the diagonal population to exclude doublets.

- Gate 2 (Live Cells): From the singlet population, gate on the cells negative for the viability dye.
- Gate 3 (Leukocytes): From the live singlets, create a CD45 vs. Side Scatter (SSC-A) plot and gate on the CD45-positive population.
- Gate 4 (Lymphocytes): From the CD45+ population, use an FSC-A vs. SSC-A plot to gate on the lymphocyte population based on its characteristic low side scatter and forward scatter.
- Identify T, B, and NK Cells: From the lymphocyte gate, use a CD3 vs. CD19 plot.
 - CD3+ cells are T cells.
 - CD19+ cells are B cells.
 - From the CD3- population, use a CD56 plot to identify NK cells (CD3-CD56+).
- Identify T-Cell Subsets: From the T-cell (CD3+) gate, use a CD4 vs. CD8 plot to distinguish Helper T cells (CD4+) from Cytotoxic T cells (CD8+).
- Quantify: Record the percentage and absolute count for each gated population. Absolute counts can be determined using counting beads or a dual-platform method with a hematology analyzer.

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